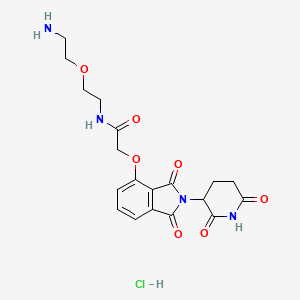

Thalidomide 4'-oxyacetamide-PEG1-amine

Description

Foundational Concepts of the Ubiquitin-Proteasome System in Protein Homeostasis

The Ubiquitin-Proteasome System (UPS) is a fundamental cellular process responsible for maintaining protein homeostasis, or proteostasis, by degrading damaged, misfolded, or unneeded proteins. nih.govportlandpress.com This system is crucial for a vast array of cellular functions, including cell cycle regulation, signal transduction, and immune responses. nih.gov The process involves a sequential enzymatic cascade. youtube.com

First, a ubiquitin-activating enzyme (E1) activates the small protein ubiquitin in an ATP-dependent manner. frontiersin.orgcellsignal.com The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2). cellsignal.com Finally, an E3 ubiquitin ligase recognizes a specific target protein and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein. youtube.comcellsignal.com The attachment of a chain of ubiquitin molecules (polyubiquitination) marks the target protein for recognition and degradation by a large protein complex called the 26S proteasome. youtube.comfrontiersin.org The proteasome then breaks the tagged protein down into smaller peptides. youtube.com

Evolution of Molecular Degradation Strategies in Therapeutic Development

The concept of using small molecules to induce protein degradation has evolved significantly, marking a paradigm shift from conventional occupancy-driven pharmacology. researchgate.net Early examples of drugs that were later found to induce protein degradation, like thalidomide (B1683933) and its analogs, were discovered serendipitously. nih.govresearchgate.net These "molecular glues" were found to redirect E3 ligases to degrade specific proteins, which was key to their therapeutic effects in treating certain cancers. nih.govresearchgate.net

The intentional design of molecules to hijack the UPS for therapeutic purposes began with the development of PROTACs in 2001. nih.gov This marked a move towards a rational design of heterobifunctional molecules specifically created to bring a target protein and an E3 ligase into close proximity. biochempeg.com This technology has rapidly advanced, with several PROTACs now in clinical trials, demonstrating the potential to target proteins previously considered "undruggable". nih.govyoutube.com

Principles of Proteolysis Targeting Chimeras (PROTACs) as Induced Proximity-Based Therapeutics

PROTACs are a novel class of therapeutics that operate by inducing the proximity of a target protein and an E3 ubiquitin ligase, thereby co-opting the UPS to achieve selective protein degradation. frontiersin.orgwikipedia.org Unlike traditional small molecule inhibitors that require high and sustained occupancy of a target's active site, PROTACs act catalytically, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules. wikipedia.orgresearchgate.net

The structure of a PROTAC is heterobifunctional, consisting of three distinct components:

A ligand for an E3 ubiquitin ligase: This part of the molecule binds to an E3 ligase. There are over 600 E3 ligases in humans, but ligands for cereblon (CRBN) and von Hippel-Lindau (VHL) are commonly used. nih.govwisc.edu

A ligand for the protein of interest (POI): This component binds to the specific disease-causing protein targeted for degradation. nih.gov

A linker: This chemical chain connects the E3 ligase ligand and the POI ligand. researchgate.net The linker's length and composition are crucial for the proper formation of a stable and productive ternary complex between the E3 ligase, the PROTAC, and the target protein. nih.gov

"Thalidomide 4'-oxyacetamide-PEG1-amine" is a pre-fabricated chemical entity that provides two of these three essential components. It incorporates a thalidomide-based ligand, which binds to the E3 ligase cereblon (CRBN), and a PEG1 linker that terminates in an amine group. tocris.comrndsystems.comglpbio.com This terminal amine allows for straightforward chemical conjugation to a ligand for a specific protein of interest, facilitating the final step in synthesizing a complete PROTAC molecule. tocris.commedchemexpress.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Name | N-[2-(2-Aminoethoxy)ethyl]-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetamide |

| Alternative Names | Thalidomide - linker 13 |

| Molecular Formula | C19H22N4O7.HCl |

| Molecular Weight | 454.86 g/mol |

| CAS Number | 2204226-02-6 |

| Function | Cereblon ligand with PEG linker for PROTAC synthesis |

Data sourced from multiple chemical suppliers. tocris.comrndsystems.com

The mechanism of action for a PROTAC begins with the formation of a ternary complex, bringing the target protein and the E3 ligase into close proximity. nih.govresearchgate.net Once this complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules to the surface of the target protein. youtube.comwikipedia.org After the protein is polyubiquitinated, it is recognized by the 26S proteasome and subsequently degraded. frontiersin.orgresearchgate.net Following the degradation of the target, the PROTAC molecule is released and can go on to engage another target protein and E3 ligase, starting the cycle anew. wikipedia.orgresearchgate.net This catalytic nature allows PROTACs to be effective at lower concentrations than traditional inhibitors and can lead to a more profound and sustained reduction of the target protein. wikipedia.org

Properties

IUPAC Name |

N-[2-(2-aminoethoxy)ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O7.ClH/c20-6-8-29-9-7-21-15(25)10-30-13-3-1-2-11-16(13)19(28)23(18(11)27)12-4-5-14(24)22-17(12)26;/h1-3,12H,4-10,20H2,(H,21,25)(H,22,24,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPEHZYDONNHUEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Cereblon E3 Ubiquitin Ligase and Its Modulation by Thalidomide Analogues

Structural and Functional Characterization of the CUL4-DDB1-CRBN-RBX1 E3 Ubiquitin Ligase Complex

The CUL4-DDB1-CRBN-RBX1 complex is a multi-subunit E3 ubiquitin ligase that plays a crucial role in the ubiquitin-proteasome system, a major pathway for protein degradation in eukaryotic cells. mdpi.com This complex is responsible for recognizing specific substrate proteins and catalyzing the transfer of ubiquitin to them, marking them for degradation by the proteasome. mdpi.com

The architecture of the complex is modular, with each subunit performing a distinct function. nih.govCullin 4 (CUL4) serves as the scaffold protein, providing the structural backbone of the complex. binasss.sa.cr It interacts with Regulator of Cullins 1 (RBX1) , a RING-box protein that recruits the E2 ubiquitin-conjugating enzyme, which carries the activated ubiquitin. binasss.sa.crDNA Damage-Binding Protein 1 (DDB1) acts as an adaptor protein, linking the substrate receptor to the CUL4 scaffold. nih.govnih.gov

Cereblon (CRBN) is the substrate receptor of this complex, responsible for recognizing and binding to specific proteins that are to be targeted for degradation. nih.gov The substrate specificity of CRBN can be modulated by small molecules, such as thalidomide (B1683933) and its analogues. nih.gov The binding of these molecules to CRBN induces a conformational change in the substrate-binding pocket, leading to the recruitment of proteins that are not normally targeted by the complex. nih.gov This process is often referred to as "neo-substrate" recruitment. nih.gov

| Subunit | Function |

| Cullin 4 (CUL4) | Scaffold protein providing structural support |

| Regulator of Cullins 1 (RBX1) | Recruits the E2 ubiquitin-conjugating enzyme |

| DNA Damage-Binding Protein 1 (DDB1) | Adaptor protein linking CRBN to the CUL4 scaffold |

| Cereblon (CRBN) | Substrate receptor that binds to target proteins |

Thalidomide and Immunomodulatory Imide Drugs (IMiDs) as Cereblon Binders

Thalidomide and its derivatives, known as immunomodulatory imide drugs (IMiDs), exert their therapeutic effects by binding directly to Cereblon. nih.gov This interaction is central to their mechanism of action and has been the subject of extensive research.

Historical Context and Re-emerging Therapeutic Significance of Thalidomide

Thalidomide was first introduced in the 1950s as a sedative and was widely used to treat morning sickness in pregnant women. nih.govthalidomidetrust.org However, it was withdrawn from the market in the early 1960s after it was found to cause severe birth defects. tandfonline.comsciencemuseum.org.uk Despite its tragic history, thalidomide was later discovered to have potent anti-inflammatory, anti-angiogenic, and immunomodulatory properties. news-medical.net This led to its re-emergence as a treatment for a variety of conditions, including leprosy and multiple myeloma. sciencemuseum.org.uknews-medical.net The discovery that Cereblon is the direct molecular target of thalidomide provided a mechanistic understanding of its therapeutic effects and its teratogenicity, paving the way for the development of safer and more potent analogues. nih.gov

Mechanism of Cereblon Neo-Substrate Recruitment and Degradation: Ikaros (IKZF1) and Aiolos (IKZF3)

The binding of thalidomide or other IMiDs to Cereblon alters its substrate specificity, leading to the recruitment and subsequent degradation of specific transcription factors, most notably Ikaros (IKZF1) and Aiolos (IKZF3). nih.govnih.gov These proteins are not typically targeted by the CUL4-DDB1-CRBN-RBX1 complex in the absence of an IMiD. nih.gov

Ikaros and Aiolos are essential for the development and function of B cells and other lymphoid cells. tandfonline.com In certain hematological malignancies, such as multiple myeloma, these transcription factors are overexpressed and contribute to tumor cell survival and proliferation. tandfonline.com By inducing the degradation of Ikaros and Aiolos, IMiDs can effectively target and kill malignant cells. oatext.com The degradation of these transcription factors also has immunomodulatory effects, including the enhancement of T-cell activity, which contributes to the anti-cancer activity of IMiDs. nih.gov

Advancements in Cereblon E3 Ligase Modulators (CELMoDs)

The understanding of the thalidomide-Cereblon interaction has spurred the development of a new class of drugs known as Cereblon E3 Ligase Modulators (CELMoDs). nih.gov These are novel small molecules designed to bind to Cereblon with high affinity and selectivity, leading to the degradation of specific target proteins. nih.govdigitellinc.com CELMoDs have been developed to have improved potency and a more favorable safety profile compared to the original IMiDs. nih.gov

The development of CELMoDs has also given rise to a powerful new technology known as Proteolysis Targeting Chimeras (PROTACs). nih.gov PROTACs are bifunctional molecules that consist of a ligand that binds to a target protein of interest and a ligand that binds to an E3 ubiquitin ligase, such as Cereblon. targetmol.com By bringing the target protein and the E3 ligase into close proximity, PROTACs can induce the ubiquitination and degradation of virtually any protein of interest.

Thalidomide 4 Oxyacetamide Peg1 Amine As a Core Protac E3 Ligase Ligand Linker Conjugate

The Thalidomide (B1683933) 4'-oxyacetamide Moiety: Cereblon-Binding Affinity and Specificity

The thalidomide-derived moiety is responsible for recruiting the Cereblon (CRBN) E3 ubiquitin ligase. CRBN is a substrate receptor within the Cullin-RING Ligase 4 (CRL4) complex (CRL4-CRBN), which plays a pivotal role in the ubiquitination of specific protein targets. nih.govnih.gov The binding of thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), to CRBN alters its substrate specificity, inducing the degradation of proteins not normally targeted by this E3 ligase. nih.govrsc.org

The interaction between thalidomide and CRBN is highly specific and stereoselective. rcsb.org Key structural features of the thalidomide molecule are essential for this binding:

The Glutarimide (B196013) Ring: This part of the molecule is critical for CRBN engagement. It fits into a shallow pocket on the surface of CRBN, often referred to as the thalidomide-binding domain. researchgate.net The imide group of the glutarimide ring acts as both a hydrogen bond donor and acceptor, securing the ligand in the binding pocket. researchgate.net

The Phthalimide (B116566) Ring: While the glutarimide ring is the primary binding determinant, the phthalimide ring also contributes to the interaction and provides a scaffold for modification.

Stereochemistry: Thalidomide exists as two enantiomers, (S)- and (R)-thalidomide. The (S)-enantiomer exhibits an approximately 6- to 10-fold stronger binding affinity for CRBN compared to the (R)-enantiomer. nih.govresearchgate.net

The "4'-oxyacetamide" component refers to the point of attachment for the linker on the phthalimide ring. In the context of PROTAC design, the exit vector—the position where the linker is attached to the E3 ligase ligand—is crucial. It must allow the ligand to maintain its binding affinity for the target protein while positioning the linker in a solvent-exposed region to avoid steric hindrance. researchgate.net The 4'-position of the thalidomide phthalimide ring has been identified as a suitable attachment point that generally does not significantly disrupt the critical interactions required for CRBN binding. This allows the thalidomide 4'-oxyacetamide moiety to effectively hijack the CRBN E3 ligase, making it a reliable anchor for PROTAC molecules.

Table 1: Binding Affinities of Thalidomide Analogs to Cereblon (CRBN)

| Compound | Binding Affinity (KD or Ki) | Reference |

|---|---|---|

| Thalidomide | ~250 nM | nih.gov |

| Lenalidomide (B1683929) | ~178 nM | nih.gov |

| Pomalidomide (B1683931) | ~157 nM | nih.gov |

Polyethylene (B3416737) Glycol (PEG) Linker in PROTAC Design: PEG1 Unit Contribution

The linker is a critical component of a PROTAC molecule, connecting the E3 ligase ligand to the target protein ligand. Its length, composition, and flexibility significantly influence the physicochemical properties and biological activity of the final PROTAC. precisepeg.comnih.govwindows.net

Polyethylene glycol (PEG) linkers are frequently used in PROTAC design due to their favorable properties. windows.net They are composed of repeating ethylene (B1197577) glycol units, and their incorporation can significantly modulate the physicochemical characteristics of the PROTAC molecule. precisepeg.comjenkemusa.com

Flexibility: PEG linkers are flexible, which can be advantageous for the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase). This flexibility allows the two ends of the PROTAC to adopt an optimal orientation for productive protein-protein interactions. researchgate.net

Biocompatibility: PEG is well-known for its biocompatibility and low toxicity, making it a suitable component for potential therapeutic agents. precisepeg.com

A PEG1 linker, as found in Thalidomide 4'-oxyacetamide-PEG1-amine, consists of a single ethylene glycol unit, providing a short and flexible connection with improved hydrophilicity compared to a simple alkyl chain.

The length of the linker is a paramount factor in determining the efficacy of a PROTAC. nih.gov An optimal linker length is required to correctly orient the target protein and the E3 ligase for efficient ubiquitination. nih.gov A linker that is too short may cause steric clashes, preventing the simultaneous binding of both proteins, while a linker that is too long may not effectively bring the two proteins into close enough proximity for the ubiquitin transfer to occur. researchgate.netnih.gov

The optimal linker length is not universal and must be empirically determined for each specific target protein and E3 ligase pair. Systematic studies comparing different PEG linker lengths have revealed complex structure-activity relationships.

For example, in a study developing BET degraders, PROTACs with a PEG2 linker were found to be too short for optimal activity, while those with PEG3 and PEG4 linkers induced superior depletion of the target protein, Brd4. nih.gov In another study on BRD4-targeting PROTACs using CRBN as the E3 ligase, a surprising trend was observed: PROTACs with 0 PEG units or 4-5 PEG units were potent degraders, while those with intermediate lengths (1-2 PEG units) showed significantly reduced degradation potency. nih.gov This highlights that the relationship between linker length and degradation efficiency is not always linear and underscores the importance of fine-tuning this parameter.

Table 2: Comparative Degradation Efficiency of PROTACs with Varying PEG Linker Lengths

| Target Protein | E3 Ligase | PEG Linker Length | Observed Degradation Potency (DC50) | Reference |

|---|---|---|---|---|

| BRD4 | VHL | PEG2 | Less effective | nih.gov |

| PEG3 | Most effective | |||

| PEG4 | Effective | |||

| BRD4 | CRBN | 0 PEG units | < 0.5 µM | nih.gov |

| 1-2 PEG units | > 5 µM | |||

| 4-5 PEG units | < 0.5 µM |

Terminal Amine Functionality: Strategic Site for Target Protein Ligand Conjugation

The terminal primary amine (-NH2) on the PEG1 linker of this compound serves as a versatile and strategic chemical handle. nih.gov This functional group is essential for the final step in PROTAC synthesis: the conjugation of a ligand that specifically binds to the protein of interest.

The presence of a reactive amine allows for the use of various well-established chemical reactions to attach the target protein ligand, such as:

Amide bond formation: The amine can react with a carboxylic acid on the target protein ligand, often activated by coupling reagents, to form a stable amide bond. tocris.com

Reductive amination: The amine can react with an aldehyde or ketone on the target ligand to form an imine, which is then reduced to a stable amine linkage. tocris.com

Nucleophilic substitution: The amine can act as a nucleophile to displace a leaving group on the target ligand.

This modular approach, where pre-functionalized E3 ligase ligand-linker constructs are commercially available, greatly accelerates the process of PROTAC development. tocris.comenamine.net Researchers can rapidly synthesize a library of PROTACs by coupling a single target protein ligand to a variety of E3 ligase ligand-linker building blocks with different linker lengths and compositions to screen for the most effective degrader. nih.gov

Mechanistic Investigations of Protacs Incorporating Thalidomide 4 Oxyacetamide Peg1 Amine

Biophysical Characterization of Ternary Complex Stability and Kinetics

The cornerstone of PROTAC efficacy is the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The stability and kinetics of this complex are profoundly influenced by the nature of the PROTAC linker. For a PROTAC utilizing Thalidomide (B1683933) 4'-oxyacetamide-PEG1-amine, the short PEG1 linker is a key determinant of these biophysical properties.

The stability of the ternary complex is not merely the sum of the binary affinities of the PROTAC for its two protein partners. A crucial factor is cooperativity (α), which measures how the binding of the first protein influences the binding of the second. Positive cooperativity (α > 1) indicates that the formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex than would be otherwise expected. Conversely, negative cooperativity (α < 1) signifies that the initial binding event hinders the second, resulting in a less stable ternary complex.

Studies on Bruton's tyrosine kinase (BTK) degraders have shown that PROTACs with very short linkers can suffer from steric clashes between the target protein and the E3 ligase, impairing ternary complex formation. nih.gov However, this is not a universal rule, as potent PROTACs with linkers as short as three atoms have been developed. discngine.com The flexibility of the PEG unit in Thalidomide 4'-oxyacetamide-PEG1-amine can help mitigate potential steric hindrance by allowing for conformational adjustments that accommodate both proteins.

The kinetics of the ternary complex, specifically its half-life, are also critical. A longer half-life is generally believed to provide a greater opportunity for the E3 ligase to ubiquitinate the target protein, which is often the rate-limiting step in the degradation process. Research on VHL-recruiting PROTACs has demonstrated a correlation between the stability of the ternary complex and the efficiency of degradation. nih.gov For a PROTAC with a short PEG1 linker, the kinetics would be a balance between the entropic cost of constraining the flexible linker and the enthalpic gains from favorable protein-protein and protein-PROTAC interactions within the complex.

Table 1: Representative Biophysical Data for BRD4-Targeting, CRBN-Recruiting PROTACs with Varying Linker Lengths This table presents illustrative data from a study on BRD4 degraders to highlight the impact of linker length on ternary complex formation and degradation. The specific PROTACs use a JQ1 warhead and a thalidomide-based CRBN ligand, with linkers analogous to this compound.

| PROTAC Linker Composition | Ternary Complex Cooperativity (α) | Degradation Potency (DC₅₀ in H661 cells) |

| 0 PEG units | Not Determined | < 0.5 µM |

| 1 PEG unit | Not Determined | > 5 µM |

| 2 PEG units | Not Determined | > 5 µM |

| 4 PEG units | Not Determined | < 0.5 µM |

| Data adapted from a study by Wurz et al., as reviewed in "Current strategies for the design of PROTAC linkers". nih.gov The unexpected pattern for CRBN PROTACs, where intermediate length linkers showed reduced potency, highlights the complexity of linker optimization. |

Structural Elucidation of E3 Ligase-PROTAC-Target Protein Interactions

The three-dimensional structure of the ternary complex provides invaluable insights into the molecular basis of PROTAC action. While a crystal structure for a PROTAC containing the precise this compound linker is not publicly available, extensive structural work on other CRBN- and VHL-based PROTACs allows for informed predictions.

Crystal structures of CRBN in complex with thalidomide derivatives show that the glutarimide (B196013) ring of thalidomide binds within a hydrophobic pocket of CRBN, while the phthalimide (B116566) ring is more solvent-exposed. The 4'-oxyacetamide linkage of the specified compound provides a vector for the linker to extend from this solvent-exposed face, minimizing disruption of the core binding interactions.

In solved ternary complex structures, such as VHL:MZ1:BRD4(BD2) and CRBN:dBET6:BRD4(BD1), the linker plays a much more active role than simply tethering the two ligands. nih.govrsc.org It often adopts a specific, folded conformation that helps to orient the target protein and E3 ligase in a manner that creates a new, favorable protein-protein interface. These newly induced interactions are a primary source of cooperativity and can significantly stabilize the ternary complex. nih.gov

For a PROTAC with a short PEG1 linker, the conformational space is more restricted than for those with longer linkers. This can be advantageous if the limited conformations strongly favor a productive orientation for ubiquitination. However, it can also be a disadvantage if no low-energy conformation allows for stable ternary complex formation. Computational modeling and techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) are valuable tools for predicting and characterizing these interactions in the absence of high-resolution crystal structures. rsc.org These methods can help to model how the short PEG1 linker might position the target protein relative to CRBN and its associated ubiquitination machinery.

Cellular Ubiquitination Dynamics and Proteasomal Pathway Engagement

The formation of a stable ternary complex is a prerequisite for the central function of a PROTAC: inducing the ubiquitination of the target protein. This process involves the transfer of ubiquitin from an E2-conjugating enzyme, which is recruited by the E3 ligase (in this case, the CRL4^CRBN^ complex), to accessible lysine (B10760008) residues on the surface of the target protein.

The efficiency of this ubiquitin transfer is dependent on the geometry of the ternary complex. The PROTAC linker must orient the target protein such that its surface lysines are positioned within the "ubiquitination zone" of the E2 enzyme. A PROTAC incorporating this compound, with its short linker, would likely result in a relatively compact ternary complex. This proximity could be highly efficient if it correctly aligns a lysine residue for attack. Conversely, if the short linker creates a strained or misaligned complex, ubiquitination could be inefficient despite stable complex formation.

Cellular assays are essential to confirm that a PROTAC successfully engages the ubiquitin-proteasome system. A common method is to treat cells with the PROTAC and then perform an immunoprecipitation of the target protein, followed by a western blot for ubiquitin. An increase in polyubiquitinated target protein confirms that the PROTAC is mechanistically active. Furthermore, co-treatment with a proteasome inhibitor, such as MG132, should lead to an accumulation of the ubiquitinated target protein, providing definitive evidence that its degradation is proteasome-dependent. nih.govlifesensors.com Time-course experiments can reveal the kinetics of ubiquitination and subsequent degradation, showing how quickly the target protein is marked for destruction after PROTAC treatment. lifesensors.com

Determinants of Target Protein Selectivity and Degradation Efficiency

The ultimate measures of a PROTAC's success are its degradation efficiency (potency, or DC₅₀, and maximal degradation, or Dₘₐₓ) and its selectivity. Both are heavily influenced by the properties of the ternary complex, which are in turn dictated by the PROTAC's structure, including the this compound component.

Degradation Efficiency: The efficiency of a PROTAC is a complex interplay of ternary complex stability, cooperativity, and the geometric arrangement that facilitates ubiquitination. As seen in the data for BRD4 degraders, linker length does not always correlate linearly with potency. nih.gov PROTACs with short linkers can be highly potent. However, the oxy-acetamide linkage in the specified compound has been reported in some contexts to be susceptible to hydrolysis, which could potentially reduce the stability and duration of action of the PROTAC in a cellular environment. acs.org

Selectivity: PROTACs can achieve a higher degree of selectivity than traditional small molecule inhibitors. This enhanced selectivity arises from the requirement for the formation of a stable ternary complex. A target protein might have a high affinity for the PROTAC's warhead in a binary context, but if it cannot form a stable ternary complex with the E3 ligase due to steric hindrance or unfavorable protein-protein interactions, it will not be degraded. The specific conformation enforced by the short PEG1 linker can therefore be a powerful determinant of selectivity, favoring the degradation of targets that can productively engage with CRBN in that specific orientation while sparing closely related off-targets. Conversely, thalidomide-based PROTACs can sometimes induce the degradation of endogenous CRBN neosubstrates, such as IKZF1 and IKZF3, which can be an undesired off-target effect. The linker attachment point and composition can modulate this activity. chemrxiv.org

Table 2: Representative Degradation Data for a BRD4-Targeting CRBN PROTAC (dBET6) in Jurkat Cells This table provides an example of degradation efficiency data for a well-characterized BRD4 PROTAC, dBET6, which utilizes a thalidomide-based CRBN ligand and a flexible linker. This illustrates the type of data generated to assess PROTAC performance.

| Parameter | Value |

| Target Protein | BRD4 |

| Cell Line | Jurkat |

| DC₅₀ (Degradation Concentration for 50% reduction) | 18 nM |

| Dₘₐₓ (Maximum Degradation) | >95% |

| Data adapted from a study on molecular glue degraders. |

Medicinal Chemistry and Rational Design Strategies for Optimizing Thalidomide 4 Oxyacetamide Peg1 Amine Based Protacs

Structure-Activity Relationship (SAR) Studies of the Thalidomide (B1683933) 4'-oxyacetamide Moiety

The thalidomide component of the PROTAC is responsible for recruiting the Cereblon (CRBN) E3 ubiquitin ligase, a critical step in initiating protein degradation. nih.govnih.gov Structure-activity relationship (SAR) studies focus on how chemical modifications to this thalidomide moiety influence CRBN binding and the subsequent degradation efficacy of the PROTAC.

Thalidomide and its analogs, such as pomalidomide (B1683931) and lenalidomide (B1683929), are foundational as CRBN ligands. explorationpub.com The core glutarimide (B196013) and phthalimide (B116566) rings of thalidomide are essential for its activity. Modifications to these structures can significantly alter binding affinity and degradation profiles. For instance, the substitution position on the phthalimide ring is a critical determinant of activity. Studies comparing C4- versus C5-substitution on the thalidomide moiety have shown that the position can impact the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) and, consequently, the degradation activity. nih.gov In one study on hematopoietic prostaglandin (B15479496) D2 synthase (H-PGDS) degraders, a PROTAC with a C4-substituted thalidomide showed lower degradation activity compared to its C5-substituted counterpart. Molecular dynamics simulations suggested this reduced activity was due to lower stability of the ternary complex. nih.gov

Furthermore, SAR studies have led to the development of novel thalidomide analogs with improved properties. Researchers have synthesized and tested various analogs to enhance CRBN binding affinity and reduce the degradation of off-target proteins, known as neosubstrates like IKZF1 and GSPT1. nih.gov The development of Phenyl Glutarimide (PG) based PROTACs, for example, has shown potent and selective degradation with reduced impact on common neosubstrates compared to traditional thalidomide-based PROTACs. nih.gov

The table below summarizes findings from SAR studies on thalidomide-based PROTACs, highlighting the impact of different modifications.

| Modification | E3 Ligase Ligand | Target Protein | Key Finding |

| C4- vs. C5-substitution | Thalidomide Analog | H-PGDS | C4-substituted PROTAC showed lower activity due to decreased ternary complex stability compared to the C5-substituted version. nih.gov |

| Ligand Replacement | VHL ligand vs. CRBN ligand | Estrogen Receptor (ER) | Changing the E3 ligase ligand from a VHL ligand to a CRBN ligand completely abolished the degradation activity for a specific PROTAC series. nih.gov |

| Novel CRBN Ligands | Phenyl Glutarimide (PG) | Janus Kinase (JAK) | PG-based PROTAC demonstrated highly selective JAK degradation with reduced degradation of the neosubstrate GSPT1. nih.gov |

| Bicalutamide (B1683754) Analog Series | Thalidomide | Androgen Receptor (AR) | Systematic evaluation of a series of PROTACs with different bicalutamide analogs identified compounds with highly efficient AR protein degradation. mdpi.comnih.gov |

These studies underscore that even subtle changes to the thalidomide 4'-oxyacetamide moiety can have profound effects on the efficacy and selectivity of the resulting PROTAC.

Rational Linker Design: Exploring Variations in Length, Rigidity, and Chemical Composition Beyond PEG1

Linker Length: The length of the linker is crucial for establishing productive protein-protein interactions between the target and the E3 ligase. nih.gov There is often an optimal linker length for any given target-ligase pair. A linker that is too short may prevent the two proteins from coming together effectively, while one that is too long may introduce excessive flexibility, leading to an unstable ternary complex. rsc.org Studies have shown a clear correlation between linker length and degradation efficacy. For example, in the development of estrogen receptor (ER)-targeting PROTACs, a systematic variation of linker length revealed that a 16-atom chain was optimal for inducing ER degradation. rsc.orgnih.govresearchgate.net

Rigidity and Chemical Composition: The composition of the linker affects its flexibility and physicochemical properties, such as solubility and cell permeability. nih.gov Common linker types include polyethylene (B3416737) glycol (PEG) chains and alkyl chains, which are generally flexible. However, incorporating more rigid elements like cycloalkanes (e.g., piperidine/piperazine), alkynes, or aromatic rings can constrain the PROTAC's conformation. nih.gov This conformational restriction can reduce the entropic penalty of forming the ternary complex, potentially leading to more potent degradation. nih.gov For instance, replacing a flexible PEG or alkyl linker with a more rigid piperazine-based benzyl (B1604629) fragment in a PROTAC targeting SMARCA proteins was shown to provide conformational restriction and enhance potency. nih.gov Conversely, in some cases, flexibility is necessary to allow the PROTAC to adopt the correct orientation for productive complex formation. nih.gov The choice between a flexible or rigid linker is therefore highly context-dependent.

The chemical nature of the linker also plays a significant role. PEG linkers, for instance, can improve the solubility and pharmacokinetic properties of the PROTAC. However, studies have also shown that replacing an alkyl chain with PEG units can sometimes inhibit PROTAC activity, indicating that the atomic composition itself can have a significant effect. nih.gov

The following table illustrates how different linker compositions and lengths have been used to modulate PROTAC activity.

| Linker Type | Target Protein(s) | Key Design Strategy & Outcome |

| Alkyl/PEG Chains | Tank-binding kinase 1 (TBK1) | PROTACs with linkers between 12 and 29 atoms showed submicromolar degradation, whereas those with linkers below 12 atoms were inactive. nih.gov |

| Alkyl Chains (varied length) | Estrogen Receptor (ER) | A 16-atom linker length was found to be optimal for ER degradation. rsc.orgnih.govresearchgate.net |

| PEG Chain (single unit extension) | EGFR and HER2 | Extending a linker by a single ethylene (B1197577) glycol unit switched a dual EGFR/HER2 degrader into a selective EGFR degrader. explorationpub.comnih.gov |

| Rigid Benzyl Fragment | SMARCA2 and SMARCA4 | A rigid para-disubstituted aryl unit was designed to provide conformational restriction, leading to a potent PROTAC. nih.gov |

Ultimately, the rational design of a linker involves a careful balance of length, rigidity, and chemical composition to achieve the optimal geometry for efficient and selective protein degradation. nih.govresearchgate.net

Impact of Linker Attachment Points on Spatial Orientation and Degradation Profiles

The specific atoms on the target ligand and the E3 ligase ligand where the linker is attached—the "attachment points" or "exit vectors"—are critical variables in PROTAC design. explorationpub.com These points dictate the spatial orientation of the target protein relative to the E3 ligase within the ternary complex. nih.govresearchgate.net An optimal orientation is required to position a surface lysine (B10760008) residue on the target protein close to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase, facilitating the efficient transfer of ubiquitin. nih.gov

Altering the linker attachment point on the thalidomide moiety can dramatically affect the PROTAC's properties. The thalidomide structure offers several potential sites for linker conjugation. researchgate.net Research has shown that the choice of attachment point influences not only the degradation efficacy but also the stability of the PROTAC molecule itself. researchgate.netnih.gov For example, certain thalidomide-based PROTACs with oxy-acetamide linkers were found to be susceptible to hydrolysis in cells, leading to less durable protein degradation over time. researchgate.net Changing the linkage to a more stable amino-carbon connection overcame this instability. researchgate.net

Furthermore, the attachment point can influence the degradation of neosubstrates. Depending on where the linker is attached to thalidomide, the resulting PROTAC can gain the ability to degrade naturally occurring CRBN substrates like IKZF1 and IKZF3. researchgate.netnih.gov Attaching the linker at position 5 of the phthalimide unit, for instance, was found to generally reduce the ability to degrade IKZF1 compared to other attachment points. nih.gov

The following table provides examples of how linker attachment points have influenced PROTAC performance.

| E3 Ligase Ligand | Attachment Point | Target Protein | Impact on Degradation/Stability |

| Thalidomide | Phthalimide Ring Position | Various | Linker attachment points highly affect the aqueous stability and neosubstrate degradation features of CRBN ligands. nih.gov |

| Thalidomide | Oxy-acetamide vs. Amino-carbon linkage | KEAP1 | An oxy-acetamide linkage led to instability over time; replacement with an amino-carbon linkage improved stability and sustained degradation. researchgate.net |

| Pentapeptide (VHL ligand) | N-terminus vs. C-terminus | Estrogen Receptor (ER) | Attachment of the linker to the N-terminus of the peptide produced a PROTAC with superior degradative ability than one linked at the C-terminus. nih.govresearchgate.net |

High-Throughput Screening and Computational Approaches in PROTAC Discovery

The vast chemical space and the complex, multi-component nature of PROTACs make their discovery and optimization challenging through purely empirical, one-by-one synthesis and testing. foxchase.orgresearchgate.net To address this, high-throughput screening (HTS) and computational approaches are increasingly being employed to accelerate the development of effective degraders. nih.govdundee.ac.uk

High-Throughput Screening (HTS): HTS allows for the rapid evaluation of large libraries of PROTAC candidates. nih.govportlandpress.com Instead of relying on traditional, low-throughput methods like Western blotting, researchers use assays that are more amenable to automation and speed. These include luminescence-based or fluorescence-based assays that can measure the cellular concentration of the target protein in 96-well or 384-well plate formats. nih.gov Such methods allow for the efficient determination of key parameters like DC₅₀ (the concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of protein degradation). nih.gov Another HTS method is high-content imaging, such as the Cell Painting assay, which can identify phenotypic signatures of PROTACs and help uncover potential toxicity issues early in the discovery process. nih.gov

Computational Approaches: In silico methods are invaluable for the rational design of PROTACs. dundee.ac.ukscienceopen.com These techniques can predict how a PROTAC will mediate the interaction between a target protein and an E3 ligase, saving significant time and synthetic effort. researchgate.net

Molecular Docking and Modeling: Computational tools are used to model the POI-PROTAC-E3 ligase ternary complex. scienceopen.com By docking the two ends of the PROTAC into their respective protein binding pockets, researchers can predict whether a given linker will successfully bridge the two proteins and assess the stability of the resulting complex. foxchase.orgscienceopen.com

Virtual Screening: This technique involves computationally screening large databases of virtual PROTAC structures to identify candidates that are predicted to form stable and effective ternary complexes. scienceopen.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior and stability of the ternary complex over time, helping to refine PROTAC design. scienceopen.com

AI and Machine Learning: More recently, deep learning models are being developed to predict the degradation ability of a given PROTAC. biorxiv.org These models can learn from existing data to identify the key structural features of both the PROTAC and the proteins that lead to successful degradation, even accounting for 3D spatial arrangements. biorxiv.org

The synergy between HTS and computational design allows for a more efficient "design-synthesize-test-analyze" cycle, accelerating the identification of optimized PROTACs. nih.gov

| Approach | Method | Application in PROTAC Discovery |

| High-Throughput Screening (HTS) | Luminescence/Fluorescence Assays | Rapidly quantifies target protein levels in cells to determine DC₅₀ and Dₘₐₓ for many compounds. nih.gov |

| High-Content Imaging (e.g., Cell Painting) | Identifies phenotypic changes and potential toxicity signatures caused by PROTAC treatment. nih.gov | |

| High-Throughput Flow Cytometry (HTFC) | Detects changes in protein levels on a per-cell basis in a plate-based format. | |

| Computational Approaches | Molecular Docking & Modeling | Predicts the 3D structure and steric compatibility of the ternary complex. foxchase.orgscienceopen.com |

| Molecular Dynamics (MD) Simulations | Assesses the stability and dynamics of the ternary complex over time. scienceopen.com | |

| Deep Learning / AI | Predicts the degradation potential of novel PROTACs based on their structural features. biorxiv.org |

Preclinical Efficacy and Biological Applications of Thalidomide 4 Oxyacetamide Peg1 Amine Derived Protacs

In Vitro Assessment of Target Protein Degradation and Cellular Phenotypes

The initial evaluation of a novel PROTAC's efficacy begins with in vitro experiments to confirm its ability to induce the degradation of the target protein in cultured cells. These assays are crucial for establishing the PROTAC's potency, selectivity, and mechanism of action.

Target Protein Degradation: The primary function of a PROTAC is to reduce the levels of a specific protein of interest (POI). Scientists use techniques like Western blotting or mass spectrometry to quantify the amount of the target protein in cells after treatment with the PROTAC. The effectiveness of a PROTAC is often measured by its DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved).

For PROTACs derived from a thalidomide-based CRBN ligand with a short PEG1 linker, the expectation is that they would form a ternary complex between the target protein and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. researchgate.net The length and composition of the linker are critical factors influencing the stability and efficiency of this ternary complex. nih.gov Studies have shown that PROTACs with short linkers can be highly potent, although the optimal linker length is target-dependent and often requires empirical testing. nih.gov For instance, a study on bromodomain-containing protein 4 (BRD4)-targeting PROTACs found that those with very short (zero-PEG) or longer (4-5 PEG units) linkers were more potent than those with intermediate (1-2 PEG units) linkers.

Illustrative Data on Target Protein Degradation The following table represents hypothetical data for a PROTAC derived from Thalidomide (B1683933) 4'-oxyacetamide-PEG1-amine, based on general principles observed for similar molecules.

| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (hours) |

|---|---|---|---|---|

| Protein X | Cancer Cell Line A | 50 | >90 | 24 |

Cellular Phenotypes: Successful degradation of a target protein is expected to translate into a measurable biological effect or cellular phenotype. This could include inhibition of cell proliferation, induction of apoptosis (programmed cell death), or reversal of a disease-associated cellular characteristic. For example, if the target protein is a kinase involved in cancer cell growth, its degradation would be expected to reduce cancer cell viability. These effects are typically assessed through assays that measure cell proliferation (e.g., MTT or CellTiter-Glo assays) and apoptosis (e.g., caspase activity assays or flow cytometry). The observed cellular effects should correlate with the extent of target protein degradation.

In Vivo Pharmacodynamic and Efficacy Studies in Disease Models

Pharmacodynamic Studies: Pharmacodynamic (PD) studies aim to confirm that the PROTAC can reach its target tissue and induce the degradation of the target protein in vivo. This is typically done by administering the PROTAC to the animal model and then measuring the levels of the target protein in tumors or relevant tissues at various time points. Successful target engagement and degradation in the animal model are critical indicators of the PROTAC's potential as a therapeutic agent.

Efficacy Studies: In vivo efficacy studies evaluate the therapeutic benefit of the PROTAC. In cancer models, this usually involves treating tumor-bearing animals with the PROTAC and monitoring tumor growth over time. Key endpoints include tumor growth inhibition and, in some cases, tumor regression. The efficacy of the PROTAC will depend on its pharmacokinetic properties (how the body absorbs, distributes, metabolizes, and excretes the drug) and its ability to maintain sufficient concentrations in the tumor to drive sustained protein degradation. The short PEG1 linker of "Thalidomide 4'-oxyacetamide-PEG1-amine" could influence these properties. PEG linkers are known to affect solubility and cell permeability, which are important for bioavailability.

Illustrative In Vivo Efficacy Data This table shows hypothetical results from a mouse xenograft study of a PROTAC derived from this compound.

| Treatment Group | Dosing Schedule | Average Tumor Volume Change (%) | Target Degradation in Tumor (%) |

|---|---|---|---|

| Vehicle Control | Daily | +200 | 0 |

| PROTAC-X (low dose) | Daily | +50 | 60 |

Identification and Validation of Novel Degradable Protein Targets

The PROTAC technology has opened up the possibility of targeting proteins that were previously considered "undruggable" with traditional small-molecule inhibitors. d4-pharma.com This includes proteins lacking active sites, such as scaffolding proteins and transcription factors. The development of new PROTACs, including those synthesized from building blocks like "this compound," can be used to explore and validate novel protein targets for therapeutic intervention.

The process of identifying new targets often involves proteomic screening techniques. In these experiments, cells are treated with a PROTAC, and then the entire proteome is analyzed to identify which proteins are degraded. This can confirm the intended target and also reveal any off-target degradation, which is important for understanding the PROTAC's selectivity. nih.gov Once a novel degradable protein is identified, further studies are needed to validate its role in disease and its potential as a therapeutic target.

Therapeutic Potential across Various Pathological Conditions

PROTACs derived from thalidomide-based ligands have broad therapeutic potential across a range of diseases, primarily in oncology. nih.gov Thalidomide and its analogs, lenalidomide (B1683929) and pomalidomide (B1683931), are already used clinically to treat multiple myeloma and other hematological malignancies. Their mechanism of action involves the CRBN-mediated degradation of specific transcription factors.

PROTACs built with a thalidomide-based recruiter can be directed against a wide array of other proteins implicated in cancer and other diseases. The therapeutic application is determined by the ligand chosen for the target protein.

Potential Therapeutic Areas:

Oncology: By targeting oncoproteins such as kinases, transcription factors, and epigenetic readers, these PROTACs could be used to treat various cancers, including prostate cancer, breast cancer, and leukemia. For example, PROTACs have been successfully developed to degrade the androgen and estrogen receptors, which are key drivers of prostate and breast cancer, respectively.

Neurodegenerative Diseases: There is growing interest in using PROTACs to clear the aggregated proteins that are hallmarks of diseases like Alzheimer's and Parkinson's.

Inflammatory and Autoimmune Diseases: PROTACs could be used to degrade proteins involved in inflammatory signaling pathways.

The versatility of the PROTAC platform, enabled by modular building blocks like "this compound," allows for the rapid development of degraders for a multitude of high-value therapeutic targets.

Challenges and Future Perspectives in the Development of Thalidomide Based Protac Therapeutics

Addressing Resistance Mechanisms and Enhancing Clinical Durability

A primary challenge to the long-term efficacy of thalidomide-based PROTACs is the development of resistance. Understanding and overcoming these resistance mechanisms is critical for enhancing their clinical durability.

One of the most frequently observed mechanisms of resistance involves genetic alterations in the components of the E3 ligase complex. researchgate.netexplorationpub.com Mutations, deletions, or downregulation of CRBN can prevent the PROTAC from effectively recruiting the E3 ligase, thereby abrogating its ability to induce degradation of the target protein. researchgate.netexplorationpub.com Resistance can also arise from alterations in other essential components of the Cullin-RING ligase (CRL) 4 complex, of which CRBN is a part. researchgate.net

Another significant resistance mechanism is the upregulation of drug efflux pumps, such as the multidrug resistance protein 1 (MDR1). nih.govaacrjournals.orgnih.govnih.govnih.gov These transporters can actively pump PROTAC molecules out of the cell, reducing their intracellular concentration to sub-therapeutic levels. nih.govaacrjournals.orgnih.govnih.govnih.gov This mechanism can confer both intrinsic and acquired resistance to a broad range of PROTACs. nih.govaacrjournals.orgnih.govnih.govnih.gov

To counter these resistance mechanisms, several strategies are being explored. One approach is the development of PROTACs that can recruit alternative E3 ligases. This provides a therapeutic option if resistance emerges due to alterations in CRBN. Additionally, the co-administration of MDR1 inhibitors is being investigated to restore the sensitivity of cancer cells to PROTACs. nih.govaacrjournals.orgnih.govnih.gov Furthermore, understanding the specific mutations in CRBN that lead to resistance can inform the design of next-generation CRBN ligands that can overcome these changes.

| Resistance Mechanism | Description | Potential Mitigation Strategy |

| E3 Ligase Alterations | Mutations, deletions, or downregulation of CRBN or other components of the CRL4CRBN complex. | Development of PROTACs recruiting alternative E3 ligases; Design of next-generation CRBN ligands. |

| Drug Efflux Pumps | Upregulation of transporters like MDR1 that actively remove PROTACs from the cell. | Co-administration of MDR1 inhibitors. |

| Target Protein Mutations | Alterations in the target protein that prevent PROTAC binding. | Development of PROTACs with different target-binding ligands. |

| Upregulation of DUBs | Increased activity of deubiquitinating enzymes that counteract PROTAC-induced ubiquitination. | Combination therapy with DUB inhibitors. |

Strategies for Improving Pharmacokinetic and Pharmacodynamic Properties

The unique tripartite structure of PROTACs presents challenges in achieving optimal pharmacokinetic (PK) and pharmacodynamic (PD) properties. These molecules are often large and can violate traditional drug-like property guidelines, such as Lipinski's rule of five.

The stability of the ternary complex, formed by the PROTAC, the target protein, and the E3 ligase, is a crucial determinant of degradation efficiency. The linker's flexibility and conformation are instrumental in achieving a productive ternary complex that facilitates efficient ubiquitination of the target protein. explorationpub.com Computational modeling and structural biology are increasingly being used to rationally design linkers that promote the formation of stable and active ternary complexes.

Strategies to extend the half-life of PROTACs are also being explored. These include modifications to the molecule to reduce metabolic degradation and renal clearance. The goal is to maintain a therapeutic concentration of the PROTAC over a longer period, potentially allowing for less frequent dosing.

Mitigation of Potential Off-Target Degradation and Toxicity

A key safety concern with thalidomide-based PROTACs is the potential for off-target degradation and associated toxicities. The thalidomide (B1683933) moiety itself can induce the degradation of a panel of endogenous proteins, known as neosubstrates, which are not the intended targets of the PROTAC. nih.govoup.comnih.govrsc.org The degradation of some of these neosubstrates, such as SALL4, has been linked to the teratogenic effects of thalidomide. oup.comnih.gov

Mitigating these off-target effects is a critical area of research. One approach is to modify the thalidomide scaffold to alter its neosubstrate degradation profile. biorxiv.org By making chemical modifications to the CRBN-binding moiety, it may be possible to reduce or eliminate the degradation of problematic neosubstrates while retaining the ability to recruit CRBN for the degradation of the intended target. biorxiv.org

Another strategy involves optimizing the linker and its attachment point to the thalidomide ligand. nih.govnih.gov The orientation in which the PROTAC presents the CRBN ligand can influence which neosubstrates are recognized and degraded. nih.govnih.gov Careful design of the linker can therefore help to steer the PROTAC towards the desired on-target activity and away from off-target degradation.

Furthermore, tissue-specific delivery of PROTACs could limit their exposure to non-target tissues, thereby reducing the risk of systemic toxicity. nih.gov This could be achieved by conjugating the PROTAC to a targeting moiety, such as an antibody, that directs it to specific cell types. nih.gov

Innovations in Synthetic Methodologies and Scalability

The chemical synthesis of PROTACs can be complex and challenging, often requiring multi-step procedures with potentially low yields. Developing efficient and scalable synthetic routes is crucial for the clinical and commercial viability of thalidomide-based PROTACs.

Innovations in synthetic methodologies are aimed at streamlining the production of these complex molecules. The use of "click chemistry" has emerged as a powerful tool for the rapid and efficient assembly of PROTACs from their constituent building blocks. researchgate.net This approach allows for the modular synthesis of PROTAC libraries with diverse linkers, facilitating the rapid exploration of structure-activity relationships.

Solid-phase synthesis is another promising strategy that can simplify the purification process and is amenable to automation and parallel synthesis. semanticscholar.orgrsc.orgimtm.cz This can significantly accelerate the discovery and optimization of new PROTAC candidates.

The scalability of the synthesis of key intermediates, such as "Thalidomide 4'-oxyacetamide-PEG1-amine," is also a critical consideration. Ensuring that these building blocks can be produced in large quantities and at a reasonable cost is essential for the eventual manufacturing of a PROTAC drug. As PROTACs advance through clinical trials, the development of robust and cost-effective manufacturing processes will become increasingly important.

Integration with Combination Therapies and Personalized Medicine Approaches

To maximize their therapeutic potential, thalidomide-based PROTACs are being explored in combination with other therapeutic agents. Combining a PROTAC that degrades a key oncogenic driver with a drug that targets a parallel or downstream pathway could lead to synergistic anti-cancer effects and overcome resistance. nih.govfoxchase.org For example, a thalidomide-based PROTAC targeting a specific oncoprotein could be combined with a checkpoint inhibitor to simultaneously degrade the tumor driver and stimulate an anti-tumor immune response. Several clinical trials are underway to evaluate the safety and efficacy of PROTACs in combination with other cancer therapies. nih.govbiochempeg.com

The principles of personalized medicine are also highly applicable to PROTAC therapy. nih.govaurigeneservices.com The efficacy of a thalidomide-based PROTAC is dependent on the presence and functionality of the CRBN E3 ligase. Therefore, assessing the CRBN status of a patient's tumor could serve as a biomarker to predict their response to treatment. Patients with tumors that have low or mutated CRBN may not be suitable candidates for thalidomide-based PROTACs and might benefit from a PROTAC that utilizes a different E3 ligase.

Furthermore, the specific genetic and molecular profile of a patient's disease could guide the selection of the most appropriate PROTAC. By targeting the specific proteins that are driving an individual's cancer, a personalized medicine approach could lead to more effective and less toxic treatments. nih.govaurigeneservices.com

Q & A

Q. How is Thalidomide 4'-oxyacetamide-PEG1-amine synthesized, and what methodologies are used to validate its structural integrity?

Answer: The synthesis involves coupling the thalidomide core (cereblon-binding moiety) with a PEG1 spacer and terminal amine group. A typical protocol includes:

- Step 1: Reacting thalidomide-4'-oxyacetamide with a PEG1-alkyl linker using carbodiimide-based coupling (e.g., EDC/NHS) under anhydrous conditions .

- Step 2: Purification via reverse-phase HPLC to isolate the product, followed by characterization using -NMR and LC-MS to confirm molecular weight and functional groups (e.g., amine terminus at ~454.86 g/mol) .

- Validation: Purity (>95%) is assessed via analytical HPLC, while stability under storage conditions (-20°C, desiccated) is monitored using accelerated degradation studies .

Q. What analytical techniques are critical for assessing the purity and stability of this compound in PROTAC applications?

Answer:

- LC-MS/MS : Quantifies the compound in biological matrices (e.g., plasma) with a lower limit of quantitation (LLOQ) of 1 ng/mL, validated via precision (RSD <15%) and accuracy (RE ±20%) metrics .

- Stability Studies : Conducted under varied pH, temperature, and light exposure to identify degradation products (e.g., hydrolysis of the acetamide bond or PEG oxidation) .

- Solubility Profiling : Tested in DMSO, PBS, and cell culture media to ensure compatibility with in vitro assays .

Q. How does the PEG1 linker influence the physicochemical properties of this compound compared to longer PEG chains (e.g., PEG2-PEG6)?

Answer:

- Hydrophilicity : The PEG1 spacer balances moderate aqueous solubility (critical for cellular uptake) while minimizing steric hindrance between cereblon and target protein-binding domains .

- Comparison with Longer PEGs : PEG2-PEG6 linkers enhance solubility but may reduce PROTAC efficacy due to increased flexibility or reduced binding avidity, as shown in comparative degradation assays .

Advanced Research Questions

Q. How can researchers optimize the PEG linker length and terminal functionalization to enhance PROTAC-mediated protein degradation efficiency?

Answer:

- Linker Length Screening : Synthesize analogs with PEG1-PEG6 linkers and compare degradation efficiency (DC) in cell-based assays (e.g., Western blotting for target protein levels) .

- Terminal Group Engineering : Replace the amine with azide or biotin for click chemistry conjugation or pull-down assays, respectively .

- Computational Modeling : Use molecular dynamics simulations to predict linker flexibility and cereblon engagement, validated via surface plasmon resonance (SPR) binding kinetics .

Q. How should researchers address discrepancies in cereblon-binding affinity data between in vitro assays and cellular models?

Answer:

- Contradiction Analysis :

- In vitro : Measure binding affinity via SPR or fluorescence polarization (FP) using recombinant cereblon.

- Cellular Context : Account for metabolic instability (e.g., cytochrome P450-mediated oxidation) using liver microsome assays .

- Control Experiments : Co-treat with proteasome inhibitors (e.g., bortezomib) to confirm ubiquitin-proteasome dependency .

Q. What methodological approaches are recommended for evaluating off-target effects of this compound in PROTAC designs?

Answer:

- Global Proteomics : Perform tandem mass tag (TMT)-based proteomics to identify non-target proteins degraded post-treatment .

- CRISPR Screens : Use genome-wide knockout libraries to pinpoint genes modulating PROTAC activity .

- Teratogenicity Risk Assessment : Test metabolites (e.g., hydroxylated derivatives) in zebrafish embryos to evaluate off-target developmental toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.